molecular formula C9H7NO2S B1628166 5-Acetylbenzo[d]thiazol-2(3H)-one CAS No. 90348-03-1

5-Acetylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1628166
CAS No.: 90348-03-1
M. Wt: 193.22 g/mol
InChI Key: JETAYRHAAOUIMI-UHFFFAOYSA-N
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Description

5-Acetylbenzo[d]thiazol-2(3H)-one (CAS: 90348-03-1) is a heterocyclic compound with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol. It features a benzo[d]thiazol-2(3H)-one core substituted with an acetyl group (-COCH₃) at the 5-position (Figure 1). The compound is typically stored under dry, sealed conditions at room temperature and requires careful handling due to its GHS warning classification, which includes precautions against inhalation, skin contact, and eye exposure .

Properties

CAS No.

90348-03-1

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

5-acetyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H7NO2S/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12)

InChI Key

JETAYRHAAOUIMI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC(=O)N2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-Acetylbenzo[d]thiazol-2(3H)-one with structurally analogous compounds, focusing on substituents, molecular weights, and similarity scores (where available):

Compound Name Substituent(s) Molecular Weight (g/mol) Similarity Score* Key Features
This compound Acetyl (-COCH₃) at C5 193.22 - Electron-withdrawing acetyl group; moderate lipophilicity
5-Methoxybenzo[d]thiazol-2(3H)-one (15193-51-8) Methoxy (-OCH₃) at C5 181.21 0.97 Electron-donating methoxy group; increased lipophilicity vs. hydroxyl
5,6-Dimethoxybenzo[d]thiazol-2(3H)-one (53827-52-4) Methoxy at C5 and C6 211.23 0.95 Enhanced steric bulk; potential for altered receptor binding
6-Hydroxybenzo[d]thiazol-2(3H)-one (80567-65-3) Hydroxyl (-OH) at C6 167.18 0.93 Polar hydroxyl group; reduced membrane permeability
6-Ethoxybenzo[d]thiazol-2(3H)-one (72680-01-4) Ethoxy (-OCH₂CH₃) at C6 195.24 0.94 Longer alkoxy chain; higher lipophilicity vs. methoxy

*Similarity scores derived from structural database comparisons .

Key Observations:
  • Lipophilicity : Methoxy and ethoxy substituents increase lipophilicity, favoring membrane permeability, while hydroxyl groups reduce it. The acetyl group offers intermediate lipophilicity, balancing solubility and permeability.
  • Molecular Weight : The acetyl derivative (193.22 g/mol) falls within the typical range for drug-like molecules, similar to its analogs (167–211 g/mol).

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, benzo[d]thiazol-2(3H)-one is dissolved in anhydrous dichloromethane under inert conditions. Acetyl chloride (1.2 equiv) is added dropwise, followed by aluminum chloride (1.5 equiv) as a Lewis acid catalyst. The reaction proceeds at 0–5°C for 4–6 hours, with monitoring via thin-layer chromatography (TLC). Workup involves quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography.

Key Variables:

  • Temperature: Lower temperatures (0–5°C) minimize side reactions such as over-acylation or ring sulfonation.
  • Catalyst Loading: Excess AlCl3 (>1.2 equiv) improves yields but risks forming stable complexes with the product.
  • Solvent: Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity but complicate purification.

Regioselectivity and Byproduct Formation

The meta-directing effect of the thiazolone’s carbonyl group ensures predominant acetylation at the 5-position (70–75% yield). However, minor amounts of the 7-acetyl isomer (15–20%) are observed due to steric and electronic factors. Nuclear magnetic resonance (NMR) spectroscopy distinguishes isomers via coupling patterns: the 5-acetyl derivative exhibits a singlet for the acetyl proton (δ 2.6 ppm), whereas the 7-isomer shows splitting due to adjacent aromatic protons.

Cyclocondensation of 2-Aminothiophenol with α-Keto Esters

This one-pot method constructs the benzothiazolone ring while simultaneously introducing the acetyl group. Ethyl pyruvate serves as both the α-keto ester precursor and acetyl source, enabling efficient cyclization.

Mechanistic Pathway

  • Nucleophilic Attack: The amine group of 2-aminothiophenol attacks the carbonyl carbon of ethyl pyruvate, forming a Schiff base intermediate.
  • Cyclization: Intramolecular thiolate attack on the adjacent carbonyl group generates the thiazolone ring.
  • Tautomerization: The intermediate undergoes keto-enol tautomerization to stabilize the acetyl-substituted product.

Procedure:
2-Aminothiophenol (1.0 equiv) and ethyl pyruvate (1.1 equiv) are refluxed in ethanol with catalytic hydrochloric acid (5 mol%) for 8–12 hours. The crude product precipitates upon cooling and is recrystallized from ethanol/water (3:1).

Yield and Scalability

This method achieves 65–70% isolated yield with high regioselectivity (>95% 5-acetyl). Scale-up to 100 g maintains consistent yields, though prolonged reflux increases dimerization byproducts (e.g., bis-thiazolones).

Functional Group Interconversion: Nitro Reduction and Acetylation

For substrates with pre-existing nitro groups, this two-step approach offers precise control over substitution patterns.

Nitro Reduction

5-Nitrobenzo[d]thiazol-2(3H)-one is reduced using hydrogen gas (1 atm) over palladium-on-carbon (10 wt%) in ethanol at 25°C. Quantitative conversion to the 5-amine occurs within 2 hours.

Acetylation of the Amine Intermediate

The 5-amine derivative reacts with acetic anhydride (1.5 equiv) in pyridine at 80°C for 1 hour, yielding this compound (85–90% yield).

Advantages:

  • Avoids harsh Friedel-Crafts conditions.
  • Amenable to late-stage diversification (e.g., introducing radiolabels or fluorophores).

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Key Advantages Limitations
Friedel-Crafts Acylation 70–75 Moderate (5:7 = 4:1) Short reaction time; scalable Byproduct formation; requires AlCl3
Cyclocondensation 65–70 High (>95%) One-pot synthesis; no metal catalysts Ethanol reflux limits temp-sensitive substrates
Nitro Reduction/Acylation 85–90 Excellent (100%) High purity; functional group tolerance Multi-step; requires H2 gas

Structural Characterization and Validation

All synthetic routes require validation via spectroscopic methods:

  • IR Spectroscopy: Confirms acetyl C=O stretch at 1680–1700 cm⁻¹ and thiazolone C=O at 1720–1740 cm⁻¹.
  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), acetyl singlet (δ 2.6 ppm), and thiazolone NH (δ 12.1 ppm).
  • HRMS: Molecular ion peak at m/z 193.22238 (C9H7NO2S).

Industrial and Environmental Considerations

  • Catalyst Recycling: AlCl3 from Friedel-Crafts reactions can be recovered via aqueous extraction (85% recovery).
  • Solvent Sustainability: Cyclocondensation uses ethanol, a green solvent, whereas dichloromethane (Friedel-Crafts) requires stringent waste management.

Q & A

Q. What are the common synthetic routes for 5-Acetylbenzo[d]thiazol-2(3H)-one and its derivatives?

The synthesis typically involves condensation reactions. For example:

  • Thiazole core formation : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid yields the thiazole backbone.
  • Derivatization : Subsequent reactions with aldehydes (e.g., benzaldehyde, salicylaldehyde) under reflux in 1,4-dioxane with piperidine catalysis produce substituted derivatives. Recrystallization in 1,4-dioxane ensures purity .
  • Acylation : Friedel-Crafts acylation introduces acetyl groups at position 5, followed by reduction to stabilize alkyl derivatives .

Q. How are structural and purity characteristics validated for this compound?

  • Spectroscopy : 1^1H NMR confirms substituent positions (e.g., multiplet signals for CH2_2 groups at δ 1.69–2.57 ppm) .
  • Chromatography : TLC monitors reaction progress, while HPLC or GC-MS ensures purity.
  • Elemental analysis : Validates stoichiometric composition .

Q. What preliminary biological screening models are used for this compound?

  • Cytotoxicity assays : Tested against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) using sulforhodamine B (SRB) staining.
  • Protocol : Cells are maintained in RPMI-1640 medium with 5% FBS, and viability is measured after 48-hour exposure. DMSO controls (≤0.5%) rule out solvent toxicity .

Advanced Research Questions

Q. How do structural modifications influence σ receptor binding affinity and selectivity?

  • Linker length : Extending the alkyl chain between the thiazolone core and cycloalkylamine improves σ-2 receptor selectivity.
  • Substituent effects : Acyl groups at position 5 enhance binding affinity, while bulkier substituents reduce subtype selectivity.
  • Methodology : Radioligand binding assays using 3^3H-labeled ligands (e.g., [3^3H]DTG for σ-2) in rat liver membranes quantify affinity .

Q. What computational methods predict electronic and thermodynamic properties of this compound?

  • DFT calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps to assess reactivity.
  • Nonlinear optical (NLO) properties : Polarizability and hyperpolarizability values are derived via ab initio methods (e.g., Hartree-Fock).
  • Thermodynamic stability : Vibrational spectra and Gibbs free energy are modeled to predict degradation pathways .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Case example : Discrepancies in IC50_{50} values between gastric (NUGC) and liver (HEPG-2) cancer lines may arise from differential expression of drug transporters (e.g., P-gp).
  • Validation : Use siRNA knockdown or inhibitor co-treatment (e.g., verapamil) to assess transporter involvement.
  • Statistical rigor : Dose-response curves with ≥3 replicates and ANOVA analysis ensure reproducibility .

Q. What strategies optimize analogues for improved pharmacokinetics?

  • Prodrug design : Esterification of acetyl groups enhances solubility.
  • Metabolic stability : Microsomal assays (e.g., rat liver S9 fractions) identify vulnerable sites for deuteration or fluorination.
  • Salt formation : Hydrochloride salts improve crystallinity and bioavailability .

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